molecular formula C6H7BrN2O B8121108 2-Amino-6-bromo-4-methylpyridin-3-ol

2-Amino-6-bromo-4-methylpyridin-3-ol

Cat. No.: B8121108
M. Wt: 203.04 g/mol
InChI Key: LAKIRKDAQOELQZ-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-methylpyridin-3-ol is an organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 2-position, a bromine atom at the 6-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-4-methylpyridin-3-ol can be achieved through various synthetic routes. One common method involves the bromination of 2-amino-4-methylpyridin-3-ol using bromine or a brominating agent under controlled conditions. Another approach is the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-4-methylpyridin-3-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine ketones or aldehydes.

Scientific Research Applications

2-Amino-6-bromo-4-methylpyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-4-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-bromo-4-methylpyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups, along with the bromine atom, allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-6-bromo-4-methylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-3-2-4(7)9-6(8)5(3)10/h2,10H,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKIRKDAQOELQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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